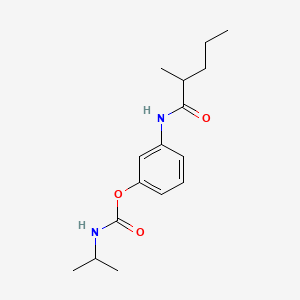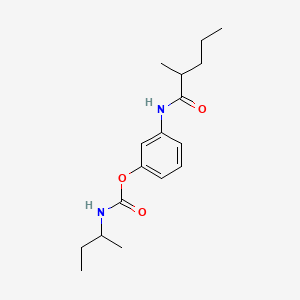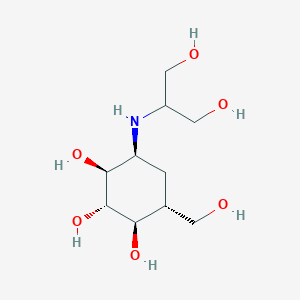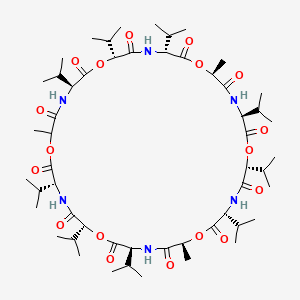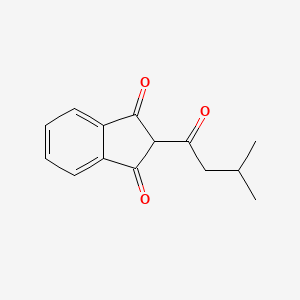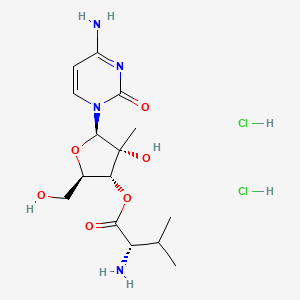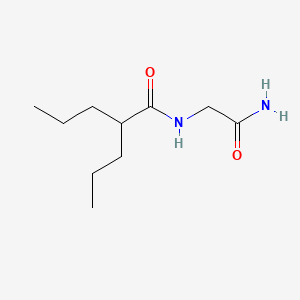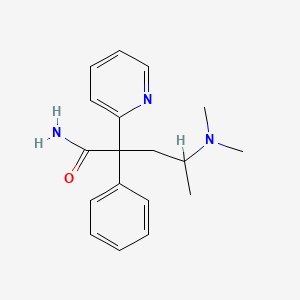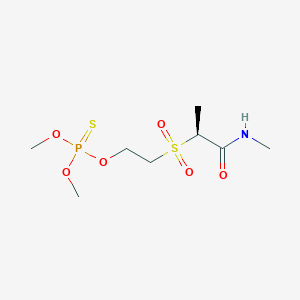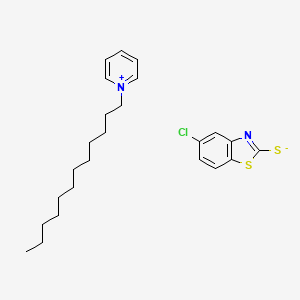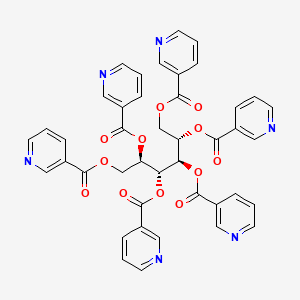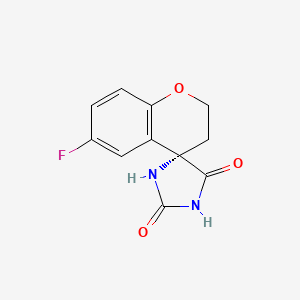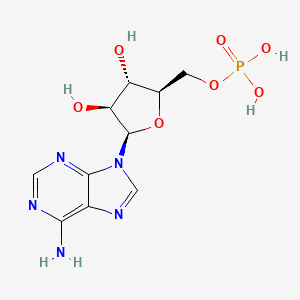
Phosphate de vidarabine
Vue d'ensemble
Description
Le phosphate de vidarabine, également connu sous le nom de 9-β-D-arabinofuranosyladenine monophosphate, est un composé antiviral présentant une activité significative contre les virus à ADN. Il s'agit d'un analogue nucléosidique dérivé de l'adénosine, où le sucre ribose est remplacé par une fraction arabinose. Le this compound présente des propriétés antivirales et a été utilisé dans le traitement des infections causées par le virus de l'herpès simplex, le virus varicelle-zona et d'autres virus à ADN .
Applications De Recherche Scientifique
Vidarabine phosphate has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying nucleoside analogs and their interactions with enzymes.
Biology: Employed in research on DNA replication and repair mechanisms due to its ability to inhibit viral DNA polymerase.
Medicine: Investigated for its antiviral properties and potential use in treating viral infections such as herpes simplex and varicella-zoster.
Industry: Utilized in the development of antiviral drugs and as a reference standard in pharmaceutical quality control
Mécanisme D'action
Target of Action
Vidarabine phosphate, also known as Vidarabine, is a synthetic purine nucleoside analogue . Its primary targets are herpes simplex virus types 1 (HSV-1), 2 (HSV-2), and varicella-zoster virus (VZV) . The inhibitory activity of Vidarabine is highly selective due to its affinity for the enzyme thymidine kinase (TK) encoded by HSV and VZV .
Mode of Action
Vidarabine works by interfering with the synthesis of viral DNA . It is a nucleoside analog and therefore has to be phosphorylated to be active . This is a three-step process in which vidarabine is sequentially phosphorylated by kinases to the triphosphate ara-ATP . This is the active form of vidarabine that acts as both an inhibitor and a substrate of viral DNA polymerase . By acting as a substrate for viral DNA polymerase, ara-ATP competitively inhibits dATP leading to the formation of ‘faulty’ DNA .
Biochemical Pathways
The biochemical pathway of Vidarabine involves its conversion into Vidarabine monophosphate, a nucleotide analogue, by the viral enzyme thymidine kinase (TK) . The monophosphate is further converted into diphosphate by cellular guanylate kinase and into triphosphate by a number of cellular enzymes . In vitro, Vidarabine triphosphate stops the DNA replication of herpes virus by being incorporated into the DNA strand and preventing the formation of phosphodiester bridges between bases . This ultimately leads to destabilization of the viral DNA strands .
Pharmacokinetics
Vidarabine has a half-life of 60 minutes . It is able to cross the blood–brain barrier (BBB) when converted to its active metabolite . Its solubility is 0.05% , and it has a protein binding of 24-38% .
Result of Action
The result of Vidarabine’s action is the inhibition of viral DNA replication . By acting as a substrate for viral DNA polymerase, ara-ATP competitively inhibits dATP leading to the formation of ‘faulty’ DNA . This ultimately leads to destabilization of the viral DNA strands , thereby stopping the replication of the herpes virus .
Action Environment
The action of Vidarabine can be influenced by various environmental factors. For instance, the stability of Vidarabine phosphate can be affected by temperature. An injection fluid with Vidarabine phosphate was observed to have a 6.1% degradation after steam sterilization for 20 min at 120°C . No significant degradation could be observed after heating in steam for 30 min at 100°c and after storage for four months at 4°c .
Safety and Hazards
Orientations Futures
Vidarabine has been found to have a positive relationship with occlusal disharmony and cardiovascular disease via activation of β-adrenergic signaling in mice . Furthermore, inhibition of type 5 adenylyl cyclase (AC5), a major cardiac subtype in adults, protects the heart against oxidative stress . This suggests that AC5 inhibition with Vidarabine might be a new therapeutic approach for the treatment of cardiovascular disease associated with occlusal disharmony .
Analyse Biochimique
Biochemical Properties
Vidarabine phosphate plays a crucial role in biochemical reactions by interfering with the synthesis of viral DNA . It is a nucleoside analog that must be phosphorylated to become active. This phosphorylation occurs in three steps, converting vidarabine phosphate to its active triphosphate form, ara-ATP . Ara-ATP acts as both an inhibitor and a substrate for viral DNA polymerase, leading to the formation of faulty DNA . Vidarabine phosphate interacts with enzymes such as thymidine kinase, which is encoded by herpes simplex and varicella-zoster viruses .
Cellular Effects
Vidarabine phosphate affects various types of cells and cellular processes by inhibiting viral DNA synthesis . It influences cell function by interfering with cell signaling pathways and gene expression. The compound is phosphorylated by cellular kinases to its active form, which then inhibits viral DNA polymerase . This inhibition prevents the formation of phosphodiester bridges between DNA bases, leading to the destabilization of viral DNA strands .
Molecular Mechanism
The molecular mechanism of vidarabine phosphate involves its sequential phosphorylation by kinases to form ara-ATP . Ara-ATP competitively inhibits dATP, a substrate for viral DNA polymerase, resulting in the incorporation of ara-ATP into the growing viral DNA chain . This incorporation leads to the termination of DNA synthesis and the formation of faulty DNA . Additionally, ara-ADP, the diphosphorylated form of vidarabine, inhibits ribonucleotide reductase, further disrupting viral DNA synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, vidarabine phosphate exhibits changes in its effects over time. The compound is rapidly deaminated in the gastrointestinal tract to ara-Hx . Vidarabine and its metabolites can be found intracellularly for several weeks following administration . There is no evidence of extracellular accumulation . The stability and degradation of vidarabine phosphate are crucial for its long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of vidarabine phosphate vary with different dosages in animal models. For instance, a dose of 15 mg/kg/day has been shown to prevent cardiac dysfunction in mice . Higher doses may lead to toxic or adverse effects . The oral LD50 for vidarabine is greater than 5020 mg/kg in mice and rats, indicating a relatively high safety margin .
Metabolic Pathways
Vidarabine phosphate is involved in metabolic pathways that include its phosphorylation to ara-ATP . This active form inhibits viral DNA polymerase and ribonucleotide reductase . The compound is also prone to deamination by adenosine deaminase to inosine . These metabolic pathways are essential for its antiviral activity and influence on metabolic flux and metabolite levels .
Transport and Distribution
Vidarabine phosphate is transported and distributed within cells and tissues through various mechanisms. It is converted to its active metabolite, which can cross the blood-brain barrier . The compound’s distribution is influenced by its affinity for viral thymidine kinase, which converts it to vidarabine monophosphate . This monophosphate is further converted to diphosphate and triphosphate forms by cellular enzymes .
Subcellular Localization
The subcellular localization of vidarabine phosphate is crucial for its activity and function. The compound is sequentially phosphorylated by kinases within the cell to form ara-ATP . This active form is localized in the nucleus, where it inhibits viral DNA polymerase . The targeting signals and post-translational modifications that direct vidarabine phosphate to specific compartments or organelles are essential for its antiviral activity .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du phosphate de vidarabine implique la phosphorylation de la vidarabine. Une méthode courante consiste à dissoudre la vidarabine dans du phosphate de triéthyle et à ajouter de l'oxychlorure de phosphore à basse température. Cette réaction est suivie d'étapes de post-traitement telles que la décoloration avec du charbon actif pour obtenir le produit brut .
Méthodes de production industrielle : La production industrielle du this compound suit généralement une voie de synthèse similaire, mais elle est optimisée pour un rendement et une efficacité plus élevés. Le procédé implique l'utilisation de réacteurs à grande échelle et un contrôle rigoureux des conditions de réaction afin d'assurer une qualité de produit constante. Le produit brut est ensuite raffiné par des étapes de cristallisation et de purification pour atteindre la pureté souhaitée .
Analyse Des Réactions Chimiques
Types de réactions : Le phosphate de vidarabine subit plusieurs types de réactions chimiques, notamment la phosphorylation, la déphosphorylation et la glycosylation. Il peut également participer à des réactions de substitution où la fraction arabinose est modifiée.
Réactifs et conditions courants :
Phosphorylation : Oxychlorure de phosphore dans du phosphate de triéthyle à basse température.
Déphosphorylation : Méthodes enzymatiques ou chimiques utilisant des phosphatases ou des conditions acides.
Glycosylation : Méthodes enzymatiques utilisant des glycosyltransférases.
Principaux produits :
Monothis compound : Le produit principal de la phosphorylation.
Diphosphate et trithis compound : Formés par des étapes de phosphorylation séquentielles.
Nucléosides modifiés : Résultant de réactions de substitution
4. Applications de la recherche scientifique
Le this compound a une large gamme d'applications dans la recherche scientifique :
Chimie : Utilisé comme composé modèle pour étudier les analogues nucléosidiques et leurs interactions avec les enzymes.
Biologie : Employé dans la recherche sur les mécanismes de réplication et de réparation de l'ADN en raison de sa capacité à inhiber l'ADN polymérase virale.
Médecine : Enquête sur ses propriétés antivirales et son utilisation potentielle dans le traitement des infections virales telles que l'herpès simplex et la varicelle-zona.
Industrie : Utilisé dans le développement de médicaments antiviraux et comme étalon de référence dans le contrôle qualité pharmaceutique
5. Mécanisme d'action
Le this compound exerce ses effets antiviraux en interférant avec la synthèse de l'ADN viral. Il est séquentiellement phosphorylé par des kinases cellulaires en sa forme triphosphate active, qui agit à la fois comme un inhibiteur et un substrat pour l'ADN polymérase virale. Cela conduit à l'incorporation du trithis compound dans le brin d'ADN viral, empêchant la formation de liaisons phosphodiester et provoquant la déstabilisation de l'ADN viral. De plus, la forme diphosphate de la vidarabine inhibe la ribonucléotide réductase, réduisant davantage la réplication virale .
Comparaison Avec Des Composés Similaires
Le phosphate de vidarabine est unique parmi les analogues nucléosidiques en raison de sa capacité à inhiber l'ADN polymérase virale aux niveaux du diphosphate et du triphosphate. Des composés similaires incluent :
Cytarabine : Un autre analogue nucléosidique utilisé principalement dans le traitement du cancer.
Acyclovir : Un médicament antiviral largement utilisé qui cible également l'ADN polymérase virale, mais qui nécessite une triphosphorylation pour son activité.
Ganciclovir : Un composé antiviral avec un mécanisme d'action similaire, mais un spectre d'activité différent
L'action inhibitrice double du this compound aux niveaux du diphosphate et du triphosphate le distingue de ces autres composés, ce qui en fait un outil précieux dans la recherche et la thérapie antivirales.
Propriétés
IUPAC Name |
[(2R,3S,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N5O7P/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20)/t4-,6-,7+,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDMBCSSLTHHNCD-UHTZMRCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N5O7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401009318 | |
| Record name | Vidarabine phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401009318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29984-33-6 | |
| Record name | ara-AMP | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29984-33-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vidarabine phosphate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029984336 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vidarabine phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401009318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-(5-O-phosphono-β-D-arabinofuranosyl)adenine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.431 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VIDARABINE PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/106XV160TZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



